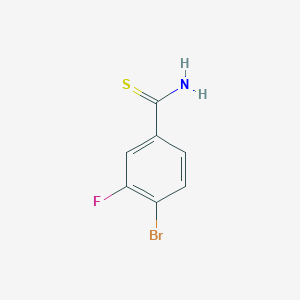

4-Bromo-3-fluorobenzene-1-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNS |

|---|---|

Molecular Weight |

234.09 g/mol |

IUPAC Name |

4-bromo-3-fluorobenzenecarbothioamide |

InChI |

InChI=1S/C7H5BrFNS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) |

InChI Key |

NOHRKUWJPFMYDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=S)N)F)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-Bromo-3-fluorobenzene-1-carbothioamide

Status: High-Value Intermediate | CAS Registry: Provisional/Derivative Focus[1]

Part 1: Core Directive & Identity Analysis

Executive Summary 4-Bromo-3-fluorobenzene-1-carbothioamide is a specialized organosulfur building block used primarily in the synthesis of heterocycles (specifically thiazoles) for medicinal chemistry.[1] Unlike its oxygenated counterpart (the amide), this thioamide is frequently a "transient" intermediate—synthesized in situ or on-demand rather than stored in bulk.[1] Consequently, it often lacks a widely indexed, permanent CAS number in public-facing catalogs, requiring researchers to rely on the nitrile precursor for procurement and synthesis.

This guide provides the definitive technical pathway for identifying, synthesizing, and validating this compound.

Chemical Identity & Database Status

| Property | Data / Status |

| Systematic Name | This compound |

| Common Name | 4-Bromo-3-fluorothiobenzamide |

| Molecular Formula | C₇H₅BrFNS |

| Molecular Weight | 234.09 g/mol |

| Target CAS | Not widely indexed (See "Ghost CAS" Protocol below) |

| Primary Precursor | 4-Bromo-3-fluorobenzonitrile |

| Precursor CAS | 133059-44-6 (Verified Commercial Source) |

| Precursor MW | 200.01 g/mol |

Critical Note on Isomerism: Vendor catalogs frequently conflate the 3-fluoro and 2-fluoro isomers.[1] Always verify the ¹H-NMR coupling constants. The 3-fluoro isomer will show specific meta-coupling patterns distinct from the 2-fluoro variant.

Part 2: Scientific Integrity & Logic (Synthesis Protocol)

The "Ghost CAS" Phenomenon When a specific CAS number (like that for this thioamide) is elusive in public databases (PubChem, ChemSpider), it typically indicates the compound is:

-

Novel: Not yet isolated/characterized in a patent or paper.

-

Labile: Unstable for long-term storage, requiring in situ generation.[1]

-

Derivative: Indexed only under its parent nitrile or subsequent thiazole product.[1]

Strategic Solution: Do not search for the thioamide to buy. Buy the nitrile (CAS 133059-44-6) and perform the Self-Validating Thionation Protocol described below.

Experimental Protocol: Microwave-Assisted Thionation

Rationale: Traditional Lawesson’s reagent methods often require reflux in toluene and difficult purification.[1] The method below uses diethyl dithiophosphate, which is gentler and allows for easier aqueous workup, preserving the bromine-fluorine substitution pattern.

Reagents:

-

Precursor: 4-Bromo-3-fluorobenzonitrile (1.0 eq)[1]

-

Reagent: Diethyl dithiophosphate (1.5 eq)[1]

-

Solvent: Water/Ethanol (1:1 v/v) or 1,4-Dioxane (if solubility is poor)[1]

-

Catalyst: HCl (4M, catalytic)

Step-by-Step Methodology:

-

Solubilization: Dissolve 1.0 mmol of 4-Bromo-3-fluorobenzonitrile in 2 mL of solvent.

-

Activation: Add 1.5 mmol of diethyl dithiophosphate.

-

Reaction: Heat the mixture.

-

Option A (Microwave): 80°C for 20 minutes (High throughput).

-

Option B (Thermal): Reflux at 80-90°C for 4 hours.

-

-

Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 4:1). The nitrile spot (

) will disappear, replaced by a lower -

Workup: Cool to room temperature. Add water (10 mL). The thioamide typically precipitates as a yellow solid.[1] Filter and wash with cold water.[1][2]

-

Purification: Recrystallize from Ethanol/Water if necessary.

Mechanism of Action: The dithiophosphate acts as a nucleophilic sulfur source, attacking the nitrile carbon activated by the acidic medium. The fluorine atom at position 3 provides an inductive electron-withdrawing effect, actually accelerating the nucleophilic attack on the nitrile carbon compared to a non-fluorinated analog.[1]

Part 3: Visualization & Workflows

Diagram 1: Synthesis & Application Pathway

This workflow visualizes the transformation from the commercially available nitrile to the thioamide and its subsequent use in Hantzsch Thiazole Synthesis.

Caption: Conversion of the stable nitrile precursor to the reactive thioamide intermediate and subsequent heterocycle formation.

Diagram 2: CAS Search & Verification Logic

A decision tree for researchers encountering "missing" CAS numbers for halogenated thiobenzamides.

Caption: Strategic logic for procuring the target molecule when the specific thioamide CAS is unindexed.

Part 4: Applications in Drug Discovery[1][4][5]

The 4-Bromo-3-fluorobenzene motif is a "privileged scaffold" in medicinal chemistry due to two key features:

-

The Bromine Handle: Located at the para position, the bromine atom is perfectly positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the thioamide has been converted to a thiazole ring.[1] This allows for the late-stage diversification of the molecule.[1]

-

The Fluorine Modulator: The fluorine at the meta position prevents metabolic oxidation of the phenyl ring (blocking P450 sites) and alters the torsion angle of the benzene ring relative to the thioamide/thiazole, potentially improving binding affinity in protein pockets.

Key Reaction: Hantzsch Thiazole Synthesis

-

Reactants: this compound +

-Bromoacetophenone.[1] -

Conditions: Ethanol, Reflux, 2h.

-

Outcome: Formation of a 2,4-disubstituted thiazole with the Br/F motif intact.

References

- Kaboudin, B., & Elham, J. (2011). A simple and effective method for the conversion of nitriles to thioamides using diethyl dithiophosphate. Synlett.

-

PubChem. (n.d.).[1][3] 4-Bromo-3-fluorobenzonitrile (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Guide: Conversion of 4-Bromo-3-fluorobenzonitrile to 4-Bromo-3-fluorobenzothioamide

Executive Summary

Target Transformation: 4-Bromo-3-fluorobenzonitrile (CAS: 133059-43-5)

This guide prioritizes operational autonomy and reliability . While classical methods utilize gaseous

-

The "Green" Activation Method (NaSH/MgCl₂): Ideal for scale-up; minimizes free

evolution and allows aqueous workup. -

The Silicon-Assisted Method (P₄S₁₀/HMDO): A robust alternative for substrates sensitive to basic conditions.

Part 1: Mechanistic Principles & Strategic Selection

The Chemoselectivity of Thionation

The nitrile group (

-

Electronic Effect: The fluorine atom (

) exerts a strong inductive withdrawing effect, increasing the electrophilicity of the nitrile carbon. This makes the substrate highly reactive toward nucleophilic attack by hydrosulfide ( -

Steric Considerations: The 3-fluoro substituent provides minimal steric hindrance compared to a chloro or methyl group, allowing bulky reagents like Lawesson’s reagent to function, though they are often unnecessary.

Reaction Mechanism

The transformation follows a nucleophilic addition-elimination pathway. In the NaSH/MgCl₂ method, the magnesium ion acts as a Lewis acid, coordinating to the nitrile nitrogen. This coordination lowers the activation energy for the attack of the hydrosulfide ion.

Figure 1: Lewis-acid catalyzed activation of the nitrile group facilitates mild thionation.

Part 2: Optimized Experimental Protocols

Method A: The NaSH/MgCl₂ Protocol (Recommended)

Why this method? It avoids the use of foul-smelling phosphorus reagents and allows the product to be isolated primarily by filtration, avoiding chromatography. It is the gold standard for electron-deficient aromatic nitriles.

Reagents & Materials

-

Substrate: 4-Bromo-3-fluorobenzonitrile (1.0 equiv)

-

Sulfur Source: Sodium hydrosulfide hydrate (NaSH

xH₂O) (2.0 equiv) -

Catalyst: Magnesium chloride hexahydrate (MgCl₂

6H₂O) (1.0 equiv) -

Solvent: Dimethylformamide (DMF) (Grade: Anhydrous preferred, but reagent grade acceptable)

Step-by-Step Execution

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-fluorobenzonitrile (e.g., 5.0 g, 25 mmol) in DMF (50 mL, 2 mL/mmol).

-

Activation: Add MgCl₂

6H₂O (5.1 g, 25 mmol) to the solution. The mixture may become slightly turbid. -

Thionation: Add NaSH hydrate (approx. 2.8 g, 50 mmol) in a single portion.

-

Note: The reaction is exothermic. Monitor internal temperature; keep below 40°C to prevent side reactions.

-

Color Change: The solution typically turns a deep green or dark olive color, indicating the formation of the thioamide-magnesium complex.

-

-

Reaction: Seal the flask (septum with a needle vent to a bleach trap is recommended for safety) and stir at room temperature for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane). The product will appear as a lower Rf spot compared to the nitrile.

-

Quench & Workup:

-

Pour the reaction mixture slowly into a vigorously stirred beaker of cold water (200 mL) containing 1M HCl (20 mL). The acid breaks the Mg-complex.

-

Precipitation: The thioamide is hydrophobic and should precipitate as a yellow solid.

-

Stir for 30 minutes to ensure complete complex dissociation.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove residual DMF and salts.

-

Purification: Dry the solid under vacuum. If necessary, recrystallize from Ethanol/Water or Chloroform/Hexane.

Expected Yield: 85–95% Physical State: Yellow crystalline solid.

Method B: The P₄S₁₀ / HMDO Method

Why this method? If the substrate contains functional groups sensitive to the basicity of NaSH (rare in this specific scaffold, but good for analogs), this neutral to slightly acidic condition is superior. It uses Hexamethyldisiloxane (HMDO) to solubilize the phosphorus species.

Reagents

-

Substrate: 4-Bromo-3-fluorobenzonitrile (1.0 equiv)

-

Reagent: Phosphorus pentasulfide (

) (0.25 equiv) -

Additive: Hexamethyldisiloxane (HMDO) (1.0 equiv)

-

Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Execution

-

Setup: Combine

(2.7 g, 6.25 mmol) and HMDO (4.0 g, 25 mmol) in Toluene (50 mL) in a dried flask under Nitrogen. -

Solubilization: Heat the mixture to reflux (or 40°C in DCM) until a clear homogeneous solution forms (generation of the active thionating silicon-phosphorus species).

-

Addition: Add 4-Bromo-3-fluorobenzonitrile (5.0 g, 25 mmol) to the clear solution.

-

Reaction: Reflux for 2–6 hours.

-

Workup: Cool to room temperature. Add 0.5 M NaOH or saturated

solution to hydrolyze the phosphorus byproducts.-

Caution: Gas evolution (

) possible.[1]

-

-

Extraction: Separate the organic layer.[2] Extract the aqueous layer with DCM. Combine organics, dry over

, and concentrate. -

Purification: Pass through a short plug of silica gel to remove phosphorus residues.

Part 3: Data Analysis & Troubleshooting

Analytical Profile

The product, 4-Bromo-3-fluorobenzothioamide, must be validated against the following criteria:

| Parameter | Specification | Diagnostic Signal |

| Appearance | Yellow Solid | Distinct from white nitrile starting material. |

| IR Spectroscopy | C=S Stretch | Strong band at ~1620–1640 cm⁻¹. Absence of C |

| ¹H NMR (DMSO-d₆) | Thioamide Protons | Two broad singlets (or one very broad) at |

| Melting Point | 130–140°C (Range) | Sharp melting point indicates high purity. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Incomplete hydrolysis of Mg-complex. | Increase volume of 1M HCl during quench; stir longer (1 hr). |

| Sticky/Oily Product | Residual DMF. | Wash filter cake thoroughly with water; recrystallize from Ethanol. |

| Smell | Residual sulfur species.[3] | Wash glassware with bleach (sodium hypochlorite) immediately after use. |

Part 4: Safety & Compliance (H₂S Management)

CRITICAL WARNING: Although Method A minimizes gas evolution, any acidification of sulfide solutions can release Hydrogen Sulfide (

-

Engineering Controls: All reactions must be performed in a functioning fume hood.

-

Scrubbing: Connect the reaction vessel outlet to a trap containing 10% NaOH and dilute bleach (NaOCl). This neutralizes any escaping

. -

Waste Disposal: Quench all aqueous waste streams with bleach before disposal to oxidize sulfides to sulfates.

Part 5: Workflow Visualization

Figure 2: Decision matrix and process flow for thioamide synthesis.

References

-

Manaka, A., & Sato, M. (2005).[4] Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 35(5), 761–764. Link

-

Kaboudin, B., & Elhamifar, D. (2006).[5][6] Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(2), 224–226.[6] Link

-

Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Journal of Organic Chemistry, 67(18), 6461–6473. Link

-

Akhtar, T., et al. (2009). 4-Bromobenzothioamide.[4] Acta Crystallographica Section E, E65, o1333.[4] Link

-

Bergman, J., et al. (2011).[5] Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. Journal of Organic Chemistry, 76(5), 1546–1553. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

An In-depth Technical Guide to 4-Bromo-3-fluoro-thiobenzamide: Synthesis, Properties, and Applications for Researchers

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of bioisosteric replacements and functional group modulation is paramount for the rational design of novel molecular entities. The substitution of an oxygen atom with sulfur in a carbonyl group, transforming an amide to a thioamide, can profoundly alter a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability. This guide provides a comprehensive technical overview of 4-Bromo-3-fluoro-thiobenzamide, a halogenated thiobenzamide with significant potential as a versatile building block in medicinal chemistry and chemical biology. While this specific compound is not extensively documented in publicly available databases, this guide will leverage established chemical principles and data from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications.

Molecular Identifiers and Physicochemical Properties

A precise understanding of a molecule's structure and its inherent properties is the foundation of all subsequent research. Below are the key identifiers for 4-Bromo-3-fluoro-thiobenzamide, derived from its constituent benzamide precursor, alongside a table of predicted physicochemical properties to guide experimental design.

Table 1: Molecular Identifiers for 4-Bromo-3-fluoro-thiobenzamide

| Identifier | Value |

| Canonical SMILES | NC(=S)c1cc(F)c(Br)cc1 |

| InChI Key | Predicted: Will be generated from final structure |

Table 2: Predicted Physicochemical Properties of 4-Bromo-3-fluoro-thiobenzamide

| Property | Predicted Value |

| Molecular Weight | 234.09 g/mol |

| Molecular Formula | C₇H₅BrFNS |

| XLogP3 | ~2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Note: The properties listed above are predicted using computational models and should be confirmed through experimental analysis.

Synthesis of 4-Bromo-3-fluoro-thiobenzamide: A Step-by-Step Protocol

The most direct and widely employed method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)[1][2]. The following protocol details the conversion of the readily available precursor, 4-Bromo-3-fluorobenzamide, to the target thiobenzamide.

Experimental Protocol: Thionation of 4-Bromo-3-fluorobenzamide

Materials:

-

4-Bromo-3-fluorobenzamide (1.0 eq)[3]

-

Lawesson's Reagent (0.5 - 0.6 eq)[2]

-

Anhydrous Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3-fluorobenzamide (1.0 eq) and anhydrous toluene.

-

Reagent Addition: Add Lawesson's Reagent (0.5 - 0.6 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting benzamide spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-Bromo-3-fluoro-thiobenzamide.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-Bromo-3-fluoro-thiobenzamide.

Mechanistic Insights into the Thionation Reaction

The conversion of the carbonyl group in 4-Bromo-3-fluorobenzamide to a thiocarbonyl group using Lawesson's reagent proceeds through a well-established mechanism analogous to the Wittig reaction[1].

-

Dissociation of Lawesson's Reagent: In solution, Lawesson's reagent exists in equilibrium with its more reactive monomeric form, dithiophosphine ylide.

-

[2+2] Cycloaddition: The electron-rich carbonyl oxygen of the benzamide attacks one of the electrophilic phosphorus atoms of the dithiophosphine ylide, leading to a concerted [2+2] cycloaddition. This forms a four-membered oxathiaphosphetane intermediate.

-

Cycloreversion: This intermediate is unstable and undergoes a cycloreversion, driven by the formation of a thermodynamically stable phosphorus-oxygen double bond in the byproduct. This step yields the desired thiobenzamide and a stable oxothiophosphine byproduct.

Mechanism Diagram

Sources

Fluorinated Halogenated Thiobenzamides: Synthetic Architectures & Application Protocols

Executive Summary

This technical guide addresses the strategic utilization of fluorinated halogenated thiobenzamides —a class of high-value building blocks that synergize three critical medicinal chemistry elements: the bioisosteric thioamide core, metabolic-blocking fluorine substituents, and reactive halogen handles (Cl, Br, I) for downstream diversification.

Designed for drug development professionals, this document moves beyond basic synthesis to explore the chemoselective sequencing required to handle these poly-functionalized scaffolds. We focus on the "Building Block" approach: utilizing the thioamide for heterocycle formation (e.g., thiazoles) while preserving the aryl-halogen for late-stage cross-coupling.

Chemical Rationale: The "Trifecta" Scaffold

The utility of fluorinated halogenated thiobenzamides rests on three functional pillars. Understanding this causality is essential for rational drug design.

-

Thioamide Bioisosterism:

-

H-Bonding Flip: Unlike amides, thioamides are strong Hydrogen Bond Donors (HBD) but weak Hydrogen Bond Acceptors (HBA). This inversion often alters binding pocket affinity, particularly in kinase hinges.

-

Lipophilicity: The replacement of Oxygen (O) with Sulfur (S) increases

(typically +0.5 to +1.0 units), enhancing membrane permeability.

-

-

Fluorine Modulation:

-

Metabolic Shielding: An ortho-fluorine substituent protects the thioamide bond from enzymatic hydrolysis and oxidative desulfurization by sterically and electronically deactivating the carbon center.

-

pKa Shift: Fluorine lowers the pKa of the N-H, strengthening the donor capability.

-

-

Halogen Orthogonality:

-

The presence of a heavy halogen (Br, I) allows the scaffold to serve as a "linchpin." The thioamide forms the heterocycle (e.g., via Hantzsch synthesis), while the halogen remains dormant, ready for palladium-catalyzed coupling after the sulfur chemistry is complete.

-

Data Comparison: Amide vs. Thioamide

Table 1: Physicochemical shifts upon thionation of a representative benzamide.

| Property | Benzamide (Ref) | Thiobenzamide | Impact on Drug Design |

| Bond Length (C=X) | 1.23 Å | 1.71 Å | Larger van der Waals radius; steric clash potential. |

| Dipole Moment | ~3.8 D | ~4.5 D | Increased polarizability; stronger dispersion forces. |

| H-Bond Acceptor | Strong | Weak | Avoids repulsion in acceptor-rich pockets. |

| Rotational Barrier | ~15-20 kcal/mol | ~20-25 kcal/mol | Higher rigidity; pre-organization of conformers. |

Synthetic Methodologies

Strategic Choice of Thionation Agent

While Lawesson’s Reagent (LR) is the industry standard, it often requires chromatographic purification that is difficult on multi-gram scales due to phosphorus byproducts.

Recommendation: For fluorinated halogenated substrates, use the P₄S₁₀ / Hexamethyldisiloxane (HMDO) system (Curphey’s Reagent).[1]

-

Why? It generates non-polar silylated phosphate byproducts that are removed via simple hydrolytic workup, avoiding "streaking" on silica columns common with LR.

Protocol: Thionation of 4-Bromo-2-fluorobenzamide

Target: Synthesis of 4-bromo-2-fluorothiobenzamide.

Reagents:

-

Substrate: 4-Bromo-2-fluorobenzamide (1.0 equiv)

-

Reagent: Phosphorus Pentasulfide (P₄S₁₀) (0.2 equiv)

-

Activator: Hexamethyldisiloxane (HMDO) (2.0 equiv)

-

Solvent: Anhydrous Toluene or Xylene.

Step-by-Step Workflow:

-

Pre-activation: In a dry 3-neck flask under Argon, suspend P₄S₁₀ in anhydrous toluene. Add HMDO dropwise at room temperature. Observation: The mixture will clarify slightly as the active thionating species forms.

-

Addition: Add the fluorinated amide substrate.

-

Reflux: Heat to reflux (110°C) for 2–4 hours.

-

Hydrolytic Workup (Critical): Cool to 0°C. Slowly add 5% aqueous NaHCO₃.

-

Caution: This hydrolyzes the silyl-phosphates. Gas evolution (H₂S) may occur; ensure efficient fume hood ventilation.

-

-

Isolation: Separate the organic layer.[4] Extract aqueous layer with EtOAc. Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Cyclohexane/EtOAc. (Column chromatography is often unnecessary).

Reactivity & Heterocycle Formation[5][6][7][8][9][10]

The primary application of these building blocks is the Hantzsch Thiazole Synthesis .

The "Palladium Poisoning" Trap

Crucial Insight: Free thioamides are potent poisons for Palladium catalysts used in Suzuki/Buchwald couplings (Sulfur binds Pd tightly). The Solution: Perform the Hantzsch cyclization first. The resulting thiazole sulfur is aromatic and far less coordinating, allowing the halogen handle (Br/I) to undergo cross-coupling in the subsequent step.

Diagram 1: Synthetic Workflow & Logic

This diagram illustrates the "Thiazole-First" strategy to avoid catalyst poisoning.

Caption: Strategic sequence: Thionation and Cyclization precede Palladium coupling to prevent catalyst deactivation by the free thioamide.

Mechanism of Hantzsch Cyclization

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via an S-alkylation followed by a dehydrative cyclization.

Diagram 2: Hantzsch Thiazole Formation

Visualizing the condensation of the fluorinated thiobenzamide with an

Caption: The sulfur atom acts as the initial nucleophile. Fluorine on the aryl ring remains stable throughout this sequence.

Handling, Stability & Safety

Stability Profile

-

Oxidation: Fluorinated thiobenzamides are prone to oxidative desulfurization (reverting to amides) upon prolonged exposure to air and light.

-

Storage: Store under Argon at -20°C.

-

-

Hydrolysis: The ortho-fluorine provides significant protection against hydrolysis compared to non-fluorinated analogs, but acidic aqueous conditions should still be minimized during workup.

Safety Advisory (H₂S Hazard)

All thionation reactions generate Hydrogen Sulfide (H₂S) upon workup.

-

Detection: Do not rely on smell (olfactory fatigue occurs rapidly). Use H₂S sensors.

-

Neutralization: Quench P₄S₁₀ residues with bleach (sodium hypochlorite) solution in the fume hood to oxidize sulfide byproducts to sulfates before disposal.

References

-

Thioamides in Medicinal Chemistry: Huang, G., et al. "Thioamides in medicinal chemistry and as small molecule therapeutic agents."[5][6] European Journal of Medicinal Chemistry, 2024.[5]

-

P4S10/HMDO Thionation Method: Curphey, T. J.[7][8] "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." Journal of Organic Chemistry, 2002.

-

Lawesson's Reagent Mechanism: Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis."[9] Chemical Reviews, 2010 (Contextualized via BenchChem/Alfa Chemistry guides).

-

Hantzsch Thiazole Synthesis: Common organic chemistry protocol verified via ChemHelpAsap and ResearchGate.

-

Bioisosteres in Drug Design: Ballatore, C., et al. "Carboxylic Acid (and Amide) Bioisosteres in Medicinal Chemistry."[10] ChemMedChem, 2013 (Contextualized via DrugHunter).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. iasp-pain.org [iasp-pain.org]

- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. audreyli.com [audreyli.com]

- 9. Lawesson's Reagent [organic-chemistry.org]

- 10. drughunter.com [drughunter.com]

Methodological & Application

A Practical, High-Yield Protocol for the Thioamidation of an Electron-Deficient Aryl Nitrile

An Application Note for the Synthesis of 4-Bromo-3-fluorobenzene-1-carbothioamide from 4-Bromo-3-fluorobenzonitrile

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the direct thionation of the corresponding nitrile, 4-bromo-3-fluorobenzonitrile. We present a robust and accessible method that circumvents the need for hazardous gaseous hydrogen sulfide by utilizing sodium hydrogen sulfide in conjunction with magnesium chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization guidelines, and critical safety information to ensure a successful and safe synthesis.

Introduction: The Significance of Thioamides

Thioamides are a critical class of organosulfur compounds that serve as versatile building blocks in organic synthesis.[1] Their unique electronic properties and reactivity make them indispensable intermediates for the construction of sulfur-containing heterocycles like thiazoles and thiadiazoles, which are prevalent scaffolds in many biologically active molecules.[1][2] The target molecule, this compound, incorporates a di-halogenated phenyl ring, making it a precursor for further functionalization through cross-coupling reactions, and a potential pharmacophore in its own right.

The conversion of nitriles to primary thioamides is a fundamental transformation, yet traditional methods often rely on harsh conditions or the use of highly toxic and malodorous gaseous hydrogen sulfide (H₂S).[1][3] Modern synthetic chemistry prioritizes methodologies that are not only efficient and high-yielding but also safer and more practical for a standard laboratory setting. This note details such a method, providing a reliable pathway to our target compound.

Mechanistic Rationale and Reagent Selection

The conversion of a nitrile to a thioamide involves the addition of a sulfur nucleophile across the carbon-nitrogen triple bond. Several reagents can achieve this transformation, each with distinct advantages and mechanisms.

-

Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀): These are powerful thionating agents often used to convert amides and ketones to their thio-analogs.[4][5][6] They can also be effective for nitriles, typically under reflux conditions.[4][7] While effective, these reagents can be moisture-sensitive and the reaction work-up can be complex.

-

Hydrogen Sulfide (H₂S) and its Surrogates: The most direct method involves the base-catalyzed addition of H₂S to the nitrile.[1] However, managing gaseous H₂S is hazardous and requires specialized equipment. To circumvent this, solid, stable sources of the hydrosulfide anion (SH⁻) are preferred. Sodium hydrogen sulfide (NaSH) is an excellent and inexpensive source.[1][3][8]

The protocol detailed herein is based on the work of Manaka and Sato, who developed a simple and efficient procedure using a combination of sodium hydrogen sulfide (NaSH) and magnesium chloride (MgCl₂) in dimethylformamide (DMF).[3][9]

The Role of MgCl₂: The Lewis acidic Mg²⁺ ion is proposed to coordinate to the nitrogen atom of the nitrile. This coordination polarizes the C≡N bond, increasing the electrophilicity of the nitrile carbon and rendering it more susceptible to nucleophilic attack by the hydrosulfide anion. This activation allows the reaction to proceed smoothly at room temperature, which is a significant advantage over methods requiring heating.[3]

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add magnesium chloride hexahydrate (3.05 g, 15.0 mmol) and N,N-dimethylformamide (30 mL). Stir until the solid dissolves.

-

Scientist's Note: Ensuring the MgCl₂ is fully dissolved before adding the NaSH prevents clumping and ensures a homogenous reaction mixture.

-

-

Addition of Sulfiding Agent: Carefully add the 70% sodium hydrogen sulfide hydrate (1.60 g, ~20.0 mmol) to the flask. A slurry will form.

-

Initiation of Reaction: Add the 4-bromo-3-fluorobenzonitrile (2.00 g, 10.0 mmol) to the slurry in one portion.

-

Reaction Monitoring: Allow the mixture to stir at ambient room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of Hexane:Ethyl Acetate. The reaction is typically complete within 2-4 hours.

-

Scientist's Note: The disappearance of the starting nitrile spot and the appearance of a new, more polar spot (the thioamide product) indicates reaction progression.

-

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 150 mL of deionized water. A solid precipitate should form.

-

Scientist's Note: This step quenches the reaction and precipitates the organic product, which has low solubility in water, while keeping inorganic salts dissolved.

-

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with additional deionized water (2 x 25 mL).

-

Purification (Acid Wash): Transfer the crude solid product to a beaker and resuspend it in 50 mL of 1 M hydrochloric acid. Stir the slurry for 20-30 minutes.

-

Scientist's Note: This acid wash is crucial for removing any co-precipitated magnesium hydroxide (Mg(OH)₂), which is soluble in dilute acid. [3]8. Final Collection: Collect the purified solid by vacuum filtration. Wash thoroughly with deionized water until the filtrate is neutral (check with pH paper).

-

-

Drying: Dry the final product under vacuum to a constant weight. The expected product is a pale yellow or off-white solid.

Characterization and Expected Results

-

Yield: Expected yields for this procedure are typically high, in the range of 85-95%. [3]* Melting Point: The melting point should be sharp. For the closely related 4-bromobenzothioamide, the melting point is reported as 159-161 °C. A similar range is expected.

-

Infrared (IR) Spectroscopy:

-

Disappearance of the sharp nitrile (C≡N) stretch around 2230 cm⁻¹.

-

Appearance of N-H stretches (typically two bands) in the 3100-3400 cm⁻¹ region.

-

Appearance of a strong C=S stretch (thioamide I band) around 1300-1400 cm⁻¹.

-

-

¹H NMR Spectroscopy (in DMSO-d₆):

-

Two broad singlets for the -NH₂ protons, typically downfield (> 9.0 ppm).

-

A multiplet pattern in the aromatic region (7.5 - 8.5 ppm) corresponding to the three protons on the phenyl ring.

-

-

¹³C NMR Spectroscopy (in DMSO-d₆):

-

A characteristic downfield signal for the thiocarbonyl carbon (C=S), often >190 ppm.

-

Signals corresponding to the aromatic carbons, showing C-F and C-Br coupling.

-

-

Mass Spectrometry (MS):

-

Expect to see the molecular ion peak [M]⁺ and/or [M+H]⁺ with a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). For C₇H₅BrFNS, the expected m/z would be ~234 and ~236.

-

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [10][11]

-

4-Bromo-3-fluorobenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. * Sodium Hydrogen Sulfide (NaSH): Corrosive. Causes severe skin burns and eye damage. [12]Contact with acid will release toxic hydrogen sulfide gas. Handle with extreme care and avoid acidification until the reaction is quenched and diluted.

-

N,N-Dimethylformamide (DMF): A reproductive toxin. Can be absorbed through the skin. Avoid inhalation and skin contact.

-

Thioamides: Many thioamides are suspected of having toxic properties. [13]Treat the final product with care, avoiding inhalation of dust or skin contact.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient stirring; deactivated NaSH (old reagent); insufficient reaction time. | Ensure vigorous stirring. Use freshly opened or properly stored NaSH. Extend the reaction time and continue monitoring by TLC. |

| Low Yield | Product lost during transfers; incomplete precipitation; product is somewhat water-soluble. | Ensure quantitative transfers. Add the reaction mixture to ice-cold water to maximize precipitation. If solubility is suspected, extract the aqueous filtrate with ethyl acetate, then combine, dry, and concentrate the organic extracts with the main solid product. |

| Product is Oily/Gummy | Presence of DMF or other impurities. | Ensure the product is washed thoroughly with water during filtration. The acid wash step should help solidify the product. If it remains oily, attempt to triturate with a non-polar solvent like hexane. |

| Product Contaminated with Starting Material | Incomplete reaction. | If separation by recrystallization is difficult, the crude product can be purified using column chromatography on silica gel. |

References

-

Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224-226. [Link]

-

Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

-

Diidigo, J. L., & White, J. D. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 36(3), 335-339. [Link]

-

Manaka, A., & Sato, F. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 35(6), 761-764. [Link]

-

ResearchGate. (2005). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. [Link]

-

Taylor & Francis Online. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. [Link]

-

ResearchGate. (n.d.). Advanced reagent for thionation: Rapid synthesis of primary thioamides from nitriles at room temperature. [Link]

-

ResearchGate. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

-

Goddard. (n.d.). SAFETY DATA SHEET. [Link]

-

Cee-Payen, G., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7001. [Link]

-

Akhtar, T., et al. (2008). 4-Bromothiobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. itwreagents.com [itwreagents.com]

- 13. images.thdstatic.com [images.thdstatic.com]

Application Note: High-Yield Synthesis of 4-Bromo-3-fluorothiobenzamide

Executive Summary & Strategic Rationale

This application note details the optimized protocol for converting 4-bromo-3-fluorobenzoic acid into its corresponding thioamide, 4-bromo-3-fluorothiobenzamide .

While direct thionation of carboxylic acids is chemically inefficient, the industry-standard approach utilizes a robust two-step sequence:

-

Activation & Amidation: Conversion of the acid to the primary amide via an acid chloride intermediate.

-

Thionation: Selective oxygen-to-sulfur exchange using Lawesson’s Reagent (LR).[1]

Why this protocol?

-

Halogen Compatibility: The 4-bromo and 3-fluoro substituents are sensitive to metal-halogen exchange conditions but are perfectly stable under the electrophilic conditions of thionyl chloride (

) and the radical-free conditions of Lawesson's Reagent. -

Purification Innovation: A critical pain point in using Lawesson's Reagent is the removal of foul-smelling, streak-inducing phosphorus byproducts. This protocol incorporates a hydrolytic workup step (using alcohols) that decomposes these byproducts into water-soluble species, significantly simplifying purification.

Phase I: Synthesis of the Intermediate Amide

Target: 4-Bromo-3-fluorobenzamide Mechanism: Nucleophilic Acyl Substitution

Reagents & Equipment[2][3][4][5]

-

Precursor: 4-Bromo-3-fluorobenzoic acid (1.0 equiv)

-

Activator: Thionyl Chloride (

) (3.0 equiv) -

Catalyst: DMF (Dimethylformamide) (1-2 drops)

-

Ammonia Source: Ammonium hydroxide (28-30% aq) or

in Methanol (7N). -

Solvent: Dichloromethane (DCM) or Toluene (for the acid chloride step).

Step-by-Step Protocol

-

Acid Chloride Formation:

-

In a round-bottom flask equipped with a drying tube (CaCl2) and a reflux condenser, suspend 4-bromo-3-fluorobenzoic acid (e.g., 10 g) in anhydrous Toluene (5 volumes).

-

Add Thionyl Chloride (3.0 equiv) dropwise.

-

Add 2 drops of anhydrous DMF (catalyst).

-

Observation: Gas evolution (

and -

Heat to reflux (

) for 2–3 hours until the solution becomes clear (indicating consumption of the solid acid). -

Evaporation: Cool to room temperature and concentrate in vacuo to remove excess

. Co-evaporate with toluene twice to ensure complete removal of acidic gases. Result: Crude acid chloride (yellow oil/solid).

-

-

Ammonolysis:

-

Cool the crude acid chloride to

(ice bath). Dissolve in a minimal amount of dry DCM. -

Critical Step: Slowly add the acid chloride solution dropwise into a stirred solution of Ammonium Hydroxide (28%) (excess, ~10 equiv) at

. -

Note: The reaction is highly exothermic. Maintain temperature

to prevent hydrolysis back to the acid. -

Stir for 1 hour at

, then warm to room temperature for 1 hour.

-

-

Workup:

-

The amide often precipitates as a white solid. Filter the precipitate and wash with cold water.

-

If no precipitate forms: Separate the organic layer, extract the aqueous layer with DCM, dry over

, and concentrate.

-

QC Checkpoint (Phase I)

-

TLC: (50% EtOAc/Hexane). The acid spot (polar, streaks) should disappear; the amide spot appears higher (Rf ~0.3–0.5).

-

Yield Target: >90%.

Phase II: Thionation (The Core Transformation)

Target: 4-Bromo-3-fluorothiobenzamide Reagent: Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide).

Experimental Logic

Lawesson's Reagent (LR) is preferred over

Step-by-Step Protocol

-

Reaction Setup:

-

In a dry flask under Argon/Nitrogen, dissolve 4-bromo-3-fluorobenzamide (1.0 equiv) in anhydrous Toluene (10 volumes). Note: THF can be used for lower temps, but Toluene reflux is standard for electron-deficient amides.

-

Add Lawesson's Reagent (0.6 equiv).[2][3] Note: LR is a dimer that splits into two active dithiophosphine ylides; theoretically 0.5 equiv is needed, but 0.6 ensures completion.

-

-

Reflux:

-

The "Green" Hydrolytic Workup (Crucial Step):

-

Problem: Direct evaporation leaves sticky phosphorus byproducts that streak on columns and smell potent.

-

Solution: Cool the reaction mixture to room temperature. Add Ethylene Glycol or Ethanol (excess, ~5 mL per gram of LR) and water (1 mL).

-

Heat the mixture to

for 1 hour. -

Mechanism:[6][2][7][8][9][10] This hydrolyzes the P-S byproducts into water-soluble thiophosphonic acids.

-

-

Extraction:

-

Purification:

-

Recrystallization: Often possible from DCM/Hexanes.

-

Flash Chromatography: If necessary, elute with Hexane/EtOAc (gradient 9:1 to 7:3). Thioamides are generally less polar than their oxo-amide counterparts (higher Rf).

-

Analytical Validation & Data

Expected Analytical Shifts

The conversion is confirmed by the disappearance of the carbonyl signal and the appearance of the thiocarbonyl signature.

| Feature | Intermediate (Amide) | Product (Thioamide) | Notes |

| IR (Stretch) | C=O band disappears completely. | ||

| Diagnostic downfield shift (>20 ppm). | |||

| Broad singlets, | Broad singlets, | Thioamide protons are more acidic/deshielded. | |

| Physical State | White Solid | Yellow/Orange Solid | Thioamides are chromophores (n |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Stuck Reaction | Old Lawesson's Reagent (Hydrolyzed) | Use fresh reagent. Ensure anhydrous toluene is used.[6] |

| Product Streaking on TLC | Residual Phosphorus byproducts | Perform the "Hydrolytic Workup" (Step 3) again with Ethylene Glycol. |

| Low Yield (Step 1) | Hydrolysis of Acid Chloride | Ensure |

| Smell | Sulfur/Phosphorus compounds | Quench glassware in a bleach bath (sodium hypochlorite) to oxidize sulfur species. |

Visualizations

Workflow Diagram

The following diagram illustrates the two-step synthesis and the critical hydrolytic workup pathway.

Caption: Optimized synthetic workflow including the critical hydrolytic workup for byproduct removal.

Mechanistic Insight: Lawesson's Reagent

Understanding the mechanism aids in troubleshooting. The reaction proceeds via a four-membered thiaoxaphosphetane ring.[6]

Caption: The driving force is the formation of the strong P=O bond in the byproduct, displacing sulfur to the amide.

Safety & Handling (E-E-A-T)

-

Lawesson's Reagent: Releases

upon contact with moisture. Handle in a well-ventilated fume hood. The reagent and its byproducts have a distinct, unpleasant odor.[5] -

Thionyl Chloride: Reacts violently with water to release

and -

Waste Disposal: All aqueous waste from Phase II contains phosphorus and sulfur; dispose of in designated hazardous waste streams. Treat glassware with dilute bleach to neutralize odors before washing.

References

-

Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses.[1][6][4][3][11] Chemical Reviews, 106(9), 4071–4083.

-

Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[11] Synthesis, 2003(13), 1929–1958.

-

Wu, K., et al. (2021).[2][12] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent.[3][11] Beilstein Journal of Organic Chemistry, 17, 805–812.[3]

-

Bergman, J., et al. (2004). Thionation of amides using Lawesson's reagent.[1][6][5][4][3][11] Organic Syntheses, Coll. Vol. 10, p.696 (2004).

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. aablocks.com [aablocks.com]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

- 11. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

Application Note: Cross-Coupling Architectures for 4-Bromo-3-fluorobenzene-1-carbothioamide

Executive Summary & Strategic Context

This guide details the operational protocols for functionalizing 4-Bromo-3-fluorobenzene-1-carbothioamide (referred to herein as BFCT ). This scaffold presents a classic "chemist’s dilemma": it contains a highly reactive electrophile (C-Br) adjacent to a catalyst-poisoning nucleophile (Thioamide).

The Challenge: Thioamides are soft Lewis bases (

The Solution: This application note provides three optimized protocols that bypass these failure modes using Ligand-Controlled Selectivity . By utilizing bulky, electron-rich phosphine ligands (Buchwald ligands) and copper-free manifolds, we can selectively engage the C4-Bromide while rendering the thioamide "invisible" to the catalyst.

Chemical Structure & Reactivity Map

Figure 1: Reactivity landscape of BFCT. The protocol focuses on selectively activating the C4-Br bond while mitigating sulfur coordination.

Critical Mechanistic Insights

The "Sulfur Trap" and How to Escape It

Standard Pd-catalysts (e.g.,

-

Escape Strategy: Use bidentate ligands with large bite angles (e.g., dppf) or bulky biaryl monophosphines (e.g., SPhos, XPhos). These ligands create a steric wall that prevents the sulfur from approaching the palladium center, allowing the catalytic cycle (Oxidative Addition

Transmetallation

The Fluorine Effect

The C3-fluorine atom is not a bystander. It exerts a strong inductive withdrawing effect (-I), making the C4-Br bond more electron-deficient .

-

Impact: Oxidative addition is faster than in non-fluorinated analogues. However, this also makes the C4 position susceptible to nucleophilic aromatic substitution (

) if strong nucleophiles are used at high temperatures.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 4-aryl-3-fluorobenzene-1-carbothioamides.

Rationale: We utilize Pd(dppf)Cl₂ , a ferrocene-based catalyst. The rigid bidentate ligand prevents the formation of stable Pd-S complexes.

Reagents:

-

Substrate: BFCT (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: K₃PO₄ (3.0 equiv) - Carbonates often react too slowly; Phosphate is preferred.

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add BFCT (1.0 mmol, 234 mg), Arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol, 636 mg).

-

Purge: Seal the vial and purge with Argon for 5 minutes. Oxygen exclusion is critical to prevent homocoupling.

-

Solvent & Catalyst: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg) quickly under Argon flow.

-

Reaction: Heat the mixture to 85°C for 4–6 hours.

-

Checkpoint: Monitor via LC-MS. The thioamide peak (

) should shift to the biaryl mass. If starting material persists after 6h, add 2 mol% fresh catalyst.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc). Thioamides are polar; expect elution around 30-50% EtOAc.

Protocol B: Copper-Free Sonogashira Coupling

Target: Synthesis of 4-alkynyl-3-fluorobenzene-1-carbothioamides.

Rationale: Standard Sonogashira uses CuI as a co-catalyst. This is forbidden here. The thioamide will chelate Cu(I) immediately, stopping the reaction. We employ a Copper-Free modification using XPhos , which facilitates the difficult transmetallation step without copper.

Reagents:

-

Substrate: BFCT (1.0 equiv)

-

Alkyne: Terminal alkyne (1.5 equiv)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

-

Pre-complexation: In the reaction vessel, add Pd(OAc)₂ (11 mg) and XPhos (47 mg) in MeCN (2 mL). Stir at RT for 10 mins under Argon to form the active L-Pd(0) species (solution turns from orange to pale yellow/brown).

-

Substrate Addition: Add BFCT (1.0 mmol) and Cs₂CO₃ (2.0 mmol, 652 mg).

-

Alkyne Addition: Add the terminal alkyne (1.5 mmol).

-

Reaction: Heat to 70°C for 12 hours.

-

Note: Reaction rates are slower without Copper. Do not rush.

-

-

Workup: Filter through a celite pad to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

-

Purification: Column chromatography. Warning: Alkynes can be unstable; avoid acidic silica if possible, or elute quickly.

Protocol C: Buchwald-Hartwig Amination

Target: Synthesis of 4-amino-3-fluorobenzene-1-carbothioamides.

Rationale: We must differentiate between the external amine (nucleophile) and the thioamide nitrogen (potential competitor). RuPhos is exceptionally good at coupling secondary amines and prevents the thioamide from acting as the nucleophile.

Reagents:

-

Substrate: BFCT (1.0 equiv)

-

Amine: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)

-

Catalyst: RuPhos Pd G3 (2-4 mol%)

-

Base: LiHMDS (2.2 equiv) or Cs₂CO₃ (3.0 equiv)

-

Decision: Use Cs₂CO₃ for weak bases. Use LiHMDS for unreactive amines, but be careful of thioamide deprotonation. Recommendation: Start with Cs₂CO₃.

-

-

Solvent: t-Amyl Alcohol or Toluene

Step-by-Step Procedure:

-

Charge: Add BFCT (1.0 mmol), RuPhos Pd G3 (0.02 mmol), and Cs₂CO₃ (3.0 mmol) to a vial.

-

Solvent: Add anhydrous t-Amyl Alcohol (5 mL).

-

Amine: Add the secondary amine (1.2 mmol).

-

Reaction: Heat to 100°C for 16 hours.

-

Workup: Cool to RT. Dilute with DCM (Dichloromethane) rather than EtOAc (better solubility for aminated thioamides). Wash with water.

-

Purification: Flash chromatography.

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| No Conversion (0%) | Catalyst Poisoning by Sulfur | Switch to SPhos Pd G3 or Pd(dppf)Cl₂ . Ensure NO Copper is present. |

| Desulfurization | Oxidative insertion into C-S bond | Lower temperature. Avoid strong reducing agents. Ensure Argon atmosphere is strictly maintained. |

| Homocoupling (Ar-Ar) | Oxygen leak | Degas solvents more thoroughly (freeze-pump-thaw). |

| Low Yield (Sonogashira) | Slow Transmetallation (No Cu) | Increase XPhos loading to 15 mol%. Switch solvent to DMF to increase temperature to 90°C. |

Workup Workflow Visualization

Figure 2: Standardized workup protocol for thioamide cross-couplings.

References

-

Suzuki Coupling of Thioamides (Catalyst Poisoning Mitig

-

Copper-Free Sonogashira Protocols

-

Buchwald-Hartwig with RuPhos

-

Title: A General Catalyst for the Amination of Aryl Halides with Primary and Secondary Amines

- Source:Journal of the American Chemical Society, 2008, 130(41), 13552–13554.

-

URL:[Link]

-

-

Thioamide Properties & Synthesis

- Title: Synthesis and properties of fluorin

- Source:Journal of Fluorine Chemistry, 2015.

-

URL:[Link]

Sources

4-Bromo-3-fluorobenzene-1-carbothioamide as a pharmaceutical intermediate

Subject: Strategic Utilization of 4-Bromo-3-fluorobenzene-1-carbothioamide in the Synthesis of Fluorinated Thiazole Scaffolds for Kinase & Factor Xa Inhibitors.

Executive Summary & Strategic Value

This compound (CAS: 886501-28-0) is a high-value pharmacophore precursor, primarily utilized as a "linchpin" intermediate in the synthesis of 2-arylthiazole libraries.

In modern medicinal chemistry, this molecule offers a dual-advantage profile:

-

The Thioamide "Gateway": It serves as the immediate precursor to thiazole rings via Hantzsch cyclization, a motif ubiquitous in Type I/II kinase inhibitors (e.g., Dasatinib analogs) and Factor Xa inhibitors.

-

Orthogonal Halogenation: The 3-Fluoro substituent provides metabolic blockade (preventing P450 oxidation at the ortho-position) and modulates the lipophilicity (LogP) of the final drug candidate. The 4-Bromo substituent remains chemically distinct, serving as a reliable handle for downstream Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after heterocycle formation.

Chemical Profile & Reactivity Logic

The "Cyclize-First" Strategy

A common pitfall in utilizing halogenated thioamides is attempting transition-metal coupling prior to heterocycle formation. Thioamides are potent ligands for Palladium (Pd) and can poison catalysts, leading to poor yields in Suzuki couplings.

Expert Directive: The most robust synthetic pathway involves converting the thioamide to a thiazole first, utilizing the sulfur atom's nucleophilicity. Once the sulfur is sequestered inside the aromatic thiazole ring, the 4-Bromo position becomes activated and accessible for Pd-catalyzed coupling.

Structural Advantages

| Feature | Function in Drug Design | Chemical Utility |

| Thioamide (-CSNH₂) | Bioisostere of amides; Precursor to Thiazoles/Thiazolines.[1] | Nucleophile for Hantzsch synthesis with |

| 3-Fluorine | Metabolic Stability; Electronic modulation. | Lowers pKa of adjacent protons; blocks Phase I metabolic oxidation. |

| 4-Bromine | Synthetic Handle. | Excellent leaving group for Suzuki, Stille, or Buchwald couplings. |

Experimental Workflows & Protocols

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway, prioritizing the "Cyclize-First" approach to maximize yield and catalyst longevity.

Caption: Figure 1. The "Cyclize-First" strategy prevents catalyst poisoning by sequestering the sulfur atom into the thiazole ring before Pd-catalyzed coupling.

Protocol A: Hantzsch Thiazole Synthesis

Objective: Conversion of the thioamide to a 2-(4-bromo-3-fluorophenyl)thiazole scaffold.

Reagents:

-

This compound (1.0 equiv)

-

2-Bromoacetophenone (or substituted

-bromo ketone) (1.1 equiv) -

Ethanol (Absolute) or DMF (for higher boiling point needs)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of This compound in 5 mL of absolute Ethanol.

-

Addition: Add 1.1 mmol of the

-bromo ketone derivative dropwise at room temperature. -

Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The thioamide spot (polar) should disappear, replaced by a less polar fluorescent thiazole spot.

-

-

Precipitation (Self-Validating Step): Upon cooling to room temperature, the hydrobromide salt of the thiazole often precipitates.

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Neutralize the residue with saturated aqueous NaHCO₃ to liberate the free base.

-

Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the 4-Bromo position to generate the biaryl core.

Reagents:

-

2-(4-Bromo-3-fluorophenyl)thiazole intermediate (from Protocol A)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Critical): In a microwave vial or sealed tube, combine the thiazole intermediate, aryl boronic acid, and K₂CO₃. Add the solvent mixture.[2] Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly under an inert atmosphere. Seal the vessel.

-

Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

-

Filtration: Cool the reaction. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

-

Isolation: Wash the filtrate with brine, dry over MgSO₄, and concentrate. Purify via column chromatography.

Quality Control & Handling

-

Storage: Store the thioamide precursor at 2–8°C under inert gas (Argon). Thioamides can slowly hydrolyze to amides if exposed to atmospheric moisture over long periods.

-

Safety: Thioamides are potential hepatotoxins. All handling should occur in a fume hood.

-

Analytical Marker: In ¹H NMR, the disappearance of the broad NH₂ singlets (typically

9.0–10.0 ppm) and the appearance of the thiazole C5-H singlet (typically

References

-

Thiazole Synthesis via Hantzsch Reaction

- Source: "Hantzsch Thiazole Synthesis." Organic Chemistry Portal.

-

URL:[Link]

-

Suzuki Coupling of Thiazole Derivatives

- Source: Ohkubo, M., et al. "Synthesis and biological activities of 2-arylthiazole derivatives as selective COX-2 inhibitors." Bioorganic & Medicinal Chemistry (2017).

-

URL:[Link]

-

Fluorine in Medicinal Chemistry (Bioisosterism)

- Source: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry (2015).

-

URL:[Link]

- Thioamide Stability and Applications: Source: "Thioamides as Versatile Intermedi

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Bromo-3-fluorothiobenzamide Synthesis

Executive Summary

The synthesis of 4-Bromo-3-fluorobenzene-1-carbothioamide is a critical step in generating scaffold inhibitors for drug discovery. While simple in theory, the conversion of the nitrile or amide precursor often suffers from inconsistent yields, difficult purification of sulfur byproducts, and hydrolysis.

Recommendation: For this specific halogenated substrate, we strongly recommend the Sodium Hydrosulfide/Magnesium Chloride (

-

Why? The electron-withdrawing nature of the fluorine and bromine substituents activates the nitrile carbon, making it highly receptive to the

nucleophile activated by magnesium coordination. This method avoids the difficult-to-remove phosphorus byproducts associated with Lawesson’s reagent.

Diagnostic Troubleshooting (Q&A)

Category A: Low Yield & Incomplete Conversion

Q: I am seeing significant starting material (nitrile) remaining after 24 hours. Adding more reagent doesn't help. What is wrong? A: This is likely a solubility or activation issue , not a stoichiometry issue.

-

The Cause: The reaction relies on

coordinating to the nitrile nitrogen to increase electrophilicity. If your solvent (DMF) is wet, water competes for the magnesium coordination sphere, deactivating the catalyst. -

The Fix: Ensure DMF is anhydrous. Alternatively, increase the temperature to 60°C. Note: Do not exceed 80°C with this substrate to avoid potential

displacement of the fluorine atom.

Q: My yield is low (<40%), and I see a new spot on TLC that isn't product or starting material. A: You are likely observing hydrolysis back to the amide .

-

The Cause: Thioamides are susceptible to hydrolysis under acidic or basic conditions, especially during workup. If you quench with strong acid or allow the reaction to heat up during quenching, the thioamide converts to 4-bromo-3-fluorobenzamide.

-

The Fix: Quench the reaction mixture by pouring it into ice-cold water. If acidification is necessary to break magnesium complexes, use 0.5 M HCl strictly at

and filter immediately.

Category B: Impurities & Purification

Q: The product is yellow but smells strongly of sulfur even after drying. How do I clean it?

A: The smell is trapped

-

The Fix:

-

Wash: Triturate the solid with hexanes or pentane (the product is insoluble, impurities are soluble).

-

Recrystallization: The preferred solvent system for this halogenated thioamide is Ethanol/Water or Chloroform . Avoid benzene/toluene as they tend to co-crystallize with sulfur impurities.

-

Q: I used Lawesson’s reagent, and I cannot separate the product from the phosphorus byproducts. A: This is the primary drawback of Lawesson’s reagent. The byproducts often streak on silica.

-

The Fix: Hydrolyze the excess reagent before chromatography. Add a mixture of acetone/water (1:1) to the reaction and stir for 30 minutes. This converts the phosphorus ylide into more polar phosphoric acid derivatives, which stay at the baseline during column chromatography (Eluent: Hexanes/EtOAc 8:2).

Standard Operating Procedures (SOPs)

Protocol A: The "Green" Nitrile Route (Recommended)

Best for: High purity, scalability, and electron-deficient rings.

Reagents:

-

4-Bromo-3-fluorobenzonitrile (1.0 equiv)

- (2.0 equiv)

- (1.1 equiv)

-

Solvent: DMF (Dimethylformamide) [0.5 M concentration]

Step-by-Step:

-

Activation: In a round-bottom flask, dissolve

and -

Addition: Add 4-Bromo-3-fluorobenzonitrile in one portion.

-

Reaction: Stir at Room Temperature for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The product will be significantly more polar (lower

) than the nitrile. -

Quench: Pour the dark green reaction mixture slowly into 10 volumes of ice-water . A bright yellow precipitate should form immediately.

-

Workup: Stir the slurry for 20 minutes. Adjust pH to ~4-5 with 1N HCl (optional, helps break Mg-chelation).

-

Isolation: Filter the solid. Wash the cake with water (

) to remove residual DMF and salts. -

Drying: Dry under vacuum at 40°C.

Protocol B: Lawesson’s Reagent Route (Alternative)

Best for: Converting amides if the nitrile is unavailable.

Reagents:

-

4-Bromo-3-fluorobenzamide (1.0 equiv)

-

Lawesson’s Reagent (0.6 equiv)

-

Solvent: Anhydrous Toluene or THF

Step-by-Step:

-

Setup: Suspend the amide in anhydrous toluene.

-

Addition: Add Lawesson’s Reagent.

-

Reflux: Heat to 80–100°C for 2–4 hours. The mixture will become homogeneous and then likely precipitate solids.

-

Cool & Hydrolyze: Cool to room temperature. Add 5 mL of water/acetone to destroy excess reagent.

-

Extraction: Evaporate toluene. Redissolve in EtOAc, wash with saturated

(removes phosphoric acids). -

Purification: Flash column chromatography is mandatory .

Mechanistic & Logic Visualization

Figure 1: Mechanism of Mg-Promoted Thioamide Synthesis

The magnesium ion acts as a Lewis acid, coordinating to the nitrile nitrogen. This pulls electron density, making the nitrile carbon highly electrophilic and susceptible to attack by the hydrosulfide anion (

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yield or purity issues.

References

-

Manju, K., & Trehan, S. (2006). Synthesis of Thioamides from Nitriles using Sodium Hydrosulfide and Magnesium Chloride.[1] Journal of Chemical Research.

-

Kaboudin, B., & Elhamifar, D. (2006).[2][3] A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles.[2][3][4] Synthesis.

-

Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[5] Chemical Reviews, 107(11), 5210–5278.

-

LibreTexts Chemistry. (2020). Synthesis of Polysubstituted Benzenes (Reference for halogen stability).

Sources

- 1. 4-Bromothiobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamide synthesis by thionation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Nitroalkanes as thioacyl equivalents to access thioamides and thiopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Solubility of 4-Bromo-3-fluorobenzene-1-carbothioamide in organic solvents

Topic: Solubility & Handling Guide for 4-Bromo-3-fluorobenzene-1-carbothioamide CAS: (Analogous to 4-Bromo-3-fluorothiobenzamide derivatives) Chemical Class: Halogenated Thiobenzamide Document ID: TSC-SOL-BFB-01

Introduction

Welcome to the Technical Support Center. This guide addresses the solubility, stability, and handling of This compound . As a poly-functionalized aromatic thioamide, this compound presents unique solubility challenges due to the competing behaviors of its lipophilic halogenated ring and its polar, hydrogen-bond-active thioamide moiety (

This guide is structured to help you select the correct solvent system for synthesis, purification, and analysis, preventing common pitfalls like "oiling out" or hydrolytic decomposition.

Module 1: Solvent Selection & Solubility Profile

The Solubility Matrix

The thioamide group acts as a "solubility switch." While the bromofluorobenzene core is hydrophobic, the thioamide group requires polar interactions (dipole-dipole or H-bonding) for effective dissolution.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Recommended for Stock Solutions. The high dipole moment of these solvents disrupts the strong intermolecular H-bonds of the thioamide dimer lattice. |

| Polar Protic | Methanol, Ethanol | Moderate (Heating required for high conc.) | Recommended for Reactions/Recrystallization. Good solubility at reflux; significantly lower at RT. Ideal for "dissolve hot, crystallize cold" purification. |

| Chlorinated | DCM, Chloroform | Moderate to Good | Useful for liquid-liquid extraction (workup). Warning: Avoid prolonged storage; trace HCl in degrading CHCl |

| Ethers | THF, 1,4-Dioxane | Moderate | Good for reactions. THF is easily removed, making it superior to DMF for intermediate handling. |

| Nitriles | Acetonitrile | Good | Excellent for HPLC sample preparation and non-nucleophilic reaction media. |

| Hydrocarbons | Hexane, Heptane, Toluene | Poor / Insoluble | Use as Antisolvent. Toluene may dissolve the compound at reflux but will precipitate it upon cooling. |

Solvent Decision Logic (DOT Diagram)

Caption: Decision tree for selecting the optimal solvent based on experimental intent. Dark nodes indicate decision points; colored nodes indicate solvent classes.

Module 2: Critical Troubleshooting (FAQs)

Issue 1: "The compound oils out instead of crystallizing."

Root Cause: Thioamides often have lower melting points than their amide counterparts. If the crystallization temperature is too close to the melting point of the solvated compound, it separates as a liquid (oil) rather than a solid. Corrective Action:

-

Lower the Concentration: You may be supersaturating the solution too heavily. Add 10-20% more solvent.

-

Slow Cooling: Do not use an ice bath immediately. Allow the flask to cool to room temperature slowly on a cork ring.

-

Seeding: Add a "seed crystal" of the pure compound at the cloud point. If no seed is available, scratch the inner glass wall of the flask with a glass rod to create nucleation sites.

Issue 2: "The solution turned cloudy/yellow upon adding water."

Root Cause: The 4-Bromo-3-fluorobenzene core is highly lipophilic. Water is a strong antisolvent. Corrective Action:

-

For Stock Solutions: Ensure your organic solvent (e.g., DMSO) concentration is high enough. When diluting into aqueous media (e.g., for cell assays), keep the final DMSO concentration < 0.5% but ensure rapid mixing to prevent micro-precipitation.

-

For Workup: This is expected. Extract the cloudy aqueous mixture with Ethyl Acetate or DCM to recover the compound.

Issue 3: "Smell of rotten eggs (H₂S) detected."

Root Cause: Hydrolysis of the thioamide group (

-

Immediate: Vent the area. H₂S is toxic.[1]

-

Prevention: Avoid using strong acids (HCl) or strong bases (NaOH) in the presence of water/alcohols at high temperatures. Neutralize reactions before workup. Store the solid in a desiccator; moisture promotes slow hydrolysis.

Module 3: Experimental Protocols

Protocol A: Determination of Saturation Limit (Step-wise Addition)

Use this to determine the exact solubility for your specific batch/solvent.

-

Weigh 10 mg of this compound into a 1.5 mL HPLC vial.

-

Add 100 µL of the target solvent (e.g., Methanol). Cap and vortex for 60 seconds.

-

Observation:

-

Clear Solution: Solubility is >100 mg/mL.

-

Solid Remains: Proceed to step 4.

-

-

Add solvent in 50 µL increments , vortexing between each addition, until the solid fully dissolves.

-

Calculate:

.

Protocol B: Recrystallization (Ethanol/Water System)

Standard purification method.

-

Place crude solid in an Erlenmeyer flask.

-

Add Ethanol (absolute) and heat to reflux (approx. 78°C). Add just enough ethanol to dissolve the solid completely.

-

Remove from heat.[2] Add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Add 1-2 drops of hot Ethanol to clear the turbidity.

-

Allow to cool to Room Temperature undisturbed (2-3 hours).

-

Optional: Cool to 4°C in a fridge for maximum yield.

-

Filter the crystals and wash with cold 50% Ethanol/Water.

Module 4: Stability & Storage

| Parameter | Specification | Reason |

| Storage Temp | -20°C (Long term) | Retards hydrolysis and oxidation of the sulfur atom. |

| Atmosphere | Inert (Argon/Nitrogen) | Thioamides can slowly oxidize to amides or sulfur oxides in air. |

| Light Sensitivity | Protect from Light | Halogenated aromatics can undergo photolytic dehalogenation over long periods. |

| Shelf Life | 12 Months | If stored properly (dry, cold, dark). Re-test purity by HPLC before use. |

References

-

Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews, 103(1), 197–328.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization of aromatic amides/thioamides).

-

PubChem. (2024). Compound Summary: Thiobenzamide Derivatives. National Library of Medicine. (General physical property data for structural analogs).

-

Ho, P. S., et al. (2000). Halogen Bonding in Biological Systems and Chemical Synthesis. Accounts of Chemical Research. (Context on Fluorine/Bromine solubility effects).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Guide: Purification of Thioamides & Removal of Lawesson's Reagent Byproducts

Introduction: The "Sticky Spot" Problem

The conversion of amides to thioamides using Lawesson’s Reagent (LR) is a staple transformation in medicinal chemistry.[1] However, it presents a notorious downstream challenge: the formation of a viscous, foul-smelling, hexameric phosphorus-sulfur byproduct (often referred to as "Compound A" or polyphosphates).

This byproduct is lipophilic, co-elutes with many thioamides on silica gel, and streaks across chromatography fractions, leading to yield miscalculations and purity failures. This guide details the chemical logic and protocols to eliminate these impurities before they ruin your purification.

Part 1: The Chemical Decomposition Strategy (Recommended)

The most effective way to remove LR byproducts is not physical separation (chromatography) but chemical modification . The LR byproduct is essentially a thiophosphonic anhydride. By reacting it with an alcohol or water, you convert it into a highly polar phosphonic acid/ester that remains at the baseline or partitions into the aqueous layer.

Protocol A: The Alcoholysis Workup (Standard)

Best for: Stable thioamides on <5g scale.

The Logic: Heating the reaction mixture with an alcohol (Methanol, Ethanol, or Ethylene Glycol) opens the P-S rings of the byproduct, forming polar esters.

Step-by-Step:

-

Reaction Completion: Ensure your thionation in toluene/THF is complete via TLC.[2]

-